2-Oxa-8-azaspiro[4.5]decane hemioxalate
Description
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Properties
IUPAC Name |
2-oxa-8-azaspiro[4.5]decane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H15NO.C2H2O4/c2*1-4-9-5-2-8(1)3-6-10-7-8;3-1(4)2(5)6/h2*9H,1-7H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHCUGDZDSFXOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCOC2.C1CNCCC12CCOC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Oxa 8 Azaspiro 4.5 Decane Hemioxalate
Retrosynthetic Strategies for the Spiro[4.5]decane Core Architecture
Retrosynthetic analysis is a foundational technique for planning the synthesis of complex organic molecules by mentally deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inamazonaws.com Applying this logic to the 2-Oxa-8-azaspiro[4.5]decane core suggests several logical disconnection points.
A primary retrosynthetic approach involves disconnections of the C-N and C-O bonds within the two heterocyclic rings. One logical strategy is the disconnection of the piperidine (B6355638) ring, which can be envisioned as forming from an intramolecular cyclization. This leads to a precursor containing a pre-formed tetrahydrofuran (B95107) ring attached to a linear aminoalkyl chain. A key disconnection would be the C8-N bond, suggesting a precursor like a 4-(aminomethyl)-4-(2-hydroxyethyl)tetrahydrofuran, which could undergo intramolecular cyclization via reductive amination or other C-N bond-forming reactions.
Alternatively, disconnection of the tetrahydrofuran ring can be considered. This approach would start from a substituted piperidine precursor. For instance, a disconnection of the C1-O2 bond suggests an intramolecular etherification (a Williamson ether synthesis type reaction) from a piperidine derivative bearing a hydroxy group and a suitable leaving group on appended side chains at the C4 position.
A more convergent strategy involves disconnecting the molecule at the spirocyclic carbon (C5). This is a more complex disconnection but can lead to highly efficient syntheses. This strategy would involve bringing together two separate components, one for each ring, in a key bond-forming event that simultaneously creates the spirocenter. Such strategies often rely on powerful cyclization or cycloaddition reactions. acs.org
Table 1: Potential Retrosynthetic Disconnections for the 2-Oxa-8-azaspiro[4.5]decane Core
| Disconnection Strategy | Key Bond(s) Broken (Retrosynthetically) | Precursor Type |
|---|---|---|
| Piperidine Ring Formation | C8-N and C7-C8 | Substituted tetrahydrofuran with an aminoalkyl side chain |
| Tetrahydrofuran Ring Formation | C1-O2 and C5-C4 | 4,4-disubstituted piperidine with hydroxy and haloalkyl groups |
Established Synthetic Routes and Key Precursors
Established routes to spiro[4.5]decane systems often rely on robust, multi-step sequences that construct the rings sequentially through well-understood chemical transformations.
The construction of oxa-azaspiro[4.5]decane skeletons is often achieved through carefully planned multi-step reaction sequences. While a specific sequence for the exact 2-Oxa-8-azaspiro[4.5]decane isomer is not extensively detailed in the literature, syntheses of closely related isomers, such as 1-oxa-8-azaspiro[4.5]decanes, provide a clear blueprint. nih.gov A typical sequence might begin with a cyclic ketone, such as a protected 4-piperidone. Alkylation or addition of a side chain at the 4-position introduces the necessary carbons for the second ring. This is followed by functional group manipulations to install a hydroxyl group and a suitable precursor for the ether linkage, culminating in an intramolecular cyclization step to form the tetrahydrofuran ring. nih.gov
Another common strategy involves building the molecule from an acyclic precursor. For example, a Dieckmann cyclization can be used to form the six-membered ring, followed by the formation of the five-membered ether ring. nih.gov These sequences, while often lengthy, provide reliable access to the core structure.
Cyclization is the cornerstone of spirocycle synthesis. acs.org A variety of cyclization reactions have been effectively employed to construct the spiro[4.5]decane framework.
Intramolecular Alkylation: A common and direct method involves the intramolecular alkylation of a nucleophile onto an electrophilic center. For the 2-Oxa-8-azaspiro[4.5]decane system, this could involve an amine attacking an alkyl halide to close the piperidine ring, or an alkoxide attacking an alkyl halide to form the tetrahydrofuran ring.
Reductive Amination: This is a powerful method for forming the piperidine ring. A precursor containing a ketone or aldehyde and a primary amine can be cyclized in the presence of a reducing agent to form the secondary amine of the piperidine ring.
[3+2] Cycloaddition: This type of reaction can be used to construct the five-membered tetrahydrofuran ring. For instance, the reaction of an olefin with a three-atom component can forge the heterocyclic ring in a highly controlled manner. mdpi.com
Radical Cyclization: Oxidative radical cyclization provides a mild alternative to classical acid-catalyzed spiroketalization methods, which is particularly useful for delicate substrates. This method can facilitate the synthesis of kinetic products rather than thermodynamic ones. researchgate.net
Claisen Rearrangement: The Claisen rearrangement of bicyclic 2-(alkenyl)dihydropyrans has been developed as a protocol to transform them into spiro[4.5]decanes with excellent stereoselectivity. researchgate.netresearchgate.net
A convenient synthesis for the isomeric 8-oxa-2-azaspiro[4.5]decane has been developed using commercially available reagents, highlighting a practical approach to this class of compounds. researchgate.net This synthesis starts with tetrahydropyran-4-carbonitrile and a halogenated ethyl compound such as 1-bromo-2-fluoroethane. researchgate.net
In this approach, the tetrahydropyran (B127337) derivative serves as the precursor for the six-membered ring of the final spirocycle. The nitrile group is chemically manipulated to build the framework of the second, nitrogen-containing ring. The halogenated ethyl compound is used to introduce the two-carbon unit required for the formation of the pyrrolidine (B122466) or piperidine ring through cyclization. This strategy demonstrates the utility of using readily available heterocyclic starting materials to build more complex spirocyclic systems.
Contemporary Approaches in Synthetic Chemistry
Modern synthetic chemistry seeks to improve upon established methods by enhancing efficiency, reducing step counts, and controlling stereochemistry. Catalysis, particularly organocatalysis and transition-metal catalysis, is at the forefront of these efforts. nih.govrsc.org
The development of catalytic methods for spirocycle synthesis has been a major advance. These methods often allow for asymmetric synthesis, providing access to enantiomerically pure compounds, which is critical for pharmaceutical applications. acs.orgnih.gov
A notable example is the diastereoselective synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives through a gold and palladium relay catalytic tandem cyclization. researchgate.netresearcher.life This process involves the generation of a furan-derived azadiene from an enynamide, which then undergoes a [4+2] cycloaddition. This powerful method constructs the complex spirocyclic core in a single, highly controlled step under mild conditions. researchgate.netresearcher.life
Organocatalysis has also emerged as a powerful tool. Chiral organocatalysts, such as phosphoric acids, thioureas, and amines, can promote cascade reactions that efficiently build spirocyclic frameworks. mdpi.comnih.gov For example, a Michael-Michael-aldol cascade reaction has been reported for the synthesis of spirooxindole derivatives in good yields and with high stereoselectivity. rsc.org Synergistic approaches that combine organocatalysis with photocatalysis have also been developed for the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones via a [3+2] cycloaddition. mdpi.com These contemporary methods represent the cutting edge of spirocycle synthesis, offering rapid and elegant access to complex molecular architectures.
| Organocatalysis | Use of small organic molecules as catalysts, cascade reactions. rsc.org | Metal-free, environmentally benign, high enantioselectivity. nih.gov | Catalyst loading can be high, purification may be challenging. |
One-Pot and Cascade Reactions for Direct Spiroannulation
One-pot and cascade reactions represent highly efficient strategies for the synthesis of complex molecular architectures like spirocycles from simple starting materials in a single operation. These methods are characterized by their atom economy, reduced waste generation, and operational simplicity.
A notable example is the cobalt(III)-catalyzed one-step synthesis of oxa-spirocyclic compounds. researchgate.net This protocol utilizes phenoxy acetamide (B32628) and alkynes, demonstrating high versatility and accommodating a range of functional groups to produce spirocyclic products in good to excellent yields. researchgate.net While not specific to 2-Oxa-8-azaspiro[4.5]decane, this methodology showcases the potential of transition-metal catalysis in cascade reactions for the construction of oxa-spirocyclic frameworks.
Another relevant approach involves a four-component A³-based cascade reaction catalyzed by CuBr₂/TFA for the synthesis of 3-oxetanone-derived N-propargyl spirooxazolidines. mdpi.com This method combines amino alcohols, formaldehyde, 3-oxetanone, and alkynes to generate spirocycles with high atom economy and excellent chemoselectivity. mdpi.com The underlying principles of this domino annulation/A³ reaction could be adapted for the synthesis of the 2-Oxa-8-azaspiro[4.5]decane scaffold.
| Reaction Type | Catalyst/Reagents | Key Features | Potential Applicability |
| Cobalt-Catalyzed Spirocyclization | Cobalt(III) | One-step, versatile, good to excellent yields | Synthesis of oxa-spirocyclic frameworks |
| A³-Based Cascade Reaction | CuBr₂/TFA | Four-component, high atom economy, excellent chemoselectivity | Construction of related spirooxazolidines |
| Two-Step Synthesis | - | Convenient, good overall yield | Foundation for developing cascade variants |
Stereoselective Synthesis of Spiro[4.5]decane Derivatives
The control of stereochemistry is paramount in the synthesis of biologically active molecules. For spiro[4.5]decane derivatives, achieving high stereoselectivity is a significant challenge and a focus of intensive research.
One powerful strategy for the stereoselective synthesis of functionalized spiro[4.5]decanes is the Claisen rearrangement of bicyclic dihydropyrans. researchgate.net This method allows for the highly stereoselective construction of the spiro[4.5]decane framework. The principles of this rearrangement could potentially be applied to precursors of 2-Oxa-8-azaspiro[4.5]decane to control the stereochemistry at the spirocyclic center.
Another approach integrates photocatalysis and organocatalysis for the [3 + 2] cycloaddition of cyclopropylamines with olefins to synthesize 2-amino-spiro[4.5]decane-6-ones. mdpi.com This method is notable for its mild, metal-free reaction conditions and high diastereoselectivity, achieving up to a 99:1 ratio. mdpi.com
Furthermore, the stereoselective synthesis of 1,6,9-trioxaspiro[4.5]decanes from D-glucose has been developed, highlighting an efficient and stereocontrolled route to spiroacetal motifs. researchgate.netdocumentsdelivered.com Although this involves a different heteroatom arrangement, the strategies for controlling the chirality at the spiro center are highly relevant.
| Methodology | Key Transformation | Stereochemical Outcome |
| Claisen Rearrangement | Rearrangement of bicyclic dihydropyrans | Highly stereoselective |
| Photocatalysis and Organocatalysis | [3 + 2] Cycloaddition | High diastereoselectivity (up to 99:1) |
| Carbohydrate-Based Synthesis | Cyclization of D-glucose derivatives | Stereocontrolled formation of spiroacetals |
Formation and Chemical Rationale of the Hemioxalate Salt
The formation of a salt is a common and effective method for the purification and stabilization of amine-containing compounds in the pharmaceutical industry. For 2-Oxa-8-azaspiro[4.5]decane, the hemioxalate salt is frequently utilized.
Role of Hemioxalate in Compound Purification and Stability Enhancement
The formation of the hemioxalate salt of 2-Oxa-8-azaspiro[4.5]decane serves several critical functions. Oxalic acid is a di-carboxylic acid that can readily form stable salts with amines. nih.govrsc.orgresearchgate.net The formation of the oxalate (B1200264) salt can facilitate the isolation and purification of the target amine from a reaction mixture by precipitation or crystallization. sciencemadness.orgsciencemadness.org This is particularly useful for removing non-basic impurities.
Crystallization Techniques for Optimizing Yield and Purity
The crystallization process is crucial for obtaining a high yield and purity of the 2-Oxa-8-azaspiro[4.5]decane hemioxalate salt. The general principle of crystallization involves dissolving the material in a suitable solvent at an elevated temperature and then allowing it to cool slowly. youtube.com As the temperature decreases, the solubility of the substance decreases, leading to the formation of crystals. youtube.com
The choice of solvent is a critical parameter. An ideal solvent should dissolve the substance at a high temperature but not at a low temperature. youtube.com For amine oxalate salts, alcoholic solvents like methanol (B129727) or ethanol, often in combination with an anti-solvent like ether or toluene, are commonly used to induce precipitation and crystallization. sciencemadness.orgsciencemadness.org
Techniques to optimize crystallization include:
Slow Evaporation: Allowing the solvent to evaporate slowly can promote the growth of larger, more well-defined crystals. researchgate.net
Temperature Control: A constant and controlled temperature during crystallization is essential for reproducible results. researchgate.net
Supersaturation Control: The rate of cooling and the degree of supersaturation can influence crystal size and purity. youtube.com
Seeding: Introducing a small crystal of the desired material can initiate crystallization.
For sparingly soluble salts like calcium oxalate, constant composition methods have been developed to maintain steady-state saturation levels during crystallization, allowing for a more controlled study of crystal growth. nih.gov While not directly applicable to the more soluble amine hemioxalates, these techniques underscore the importance of controlling solution conditions.
| Technique | Principle | Effect on Yield and Purity |
| Solvent Selection | Differential solubility at high and low temperatures | Crucial for initiating crystallization and achieving high purity |
| Slow Cooling/Evaporation | Gradual decrease in solubility | Promotes the formation of larger, purer crystals |
| Temperature Control | Maintains homogeneous conditions | Ensures reproducibility and can improve crystal quality |
Comprehensive Structural Elucidation and Conformational Analysis
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to elucidating the molecular structure, connectivity, and dynamic behavior of 2-Oxa-8-azaspiro[4.5]decane hemioxalate in various states.
High-resolution NMR spectroscopy is the most powerful tool for determining the precise connectivity and solution-state conformation of the 2-Oxa-8-azaspiro[4.5]decane cation. The hemioxalate counter-ion would also be observable, particularly in ¹³C NMR.
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a series of multiplets corresponding to the methylene (B1212753) (-CH₂-) groups of the tetrahydrofuran (B95107) and piperidine (B6355638) rings. The chemical shifts would be influenced by the proximity to the electronegative oxygen and nitrogen atoms. The N-H proton of the secondary ammonium (B1175870) cation would likely appear as a broad signal, and its chemical shift could be dependent on the solvent and concentration. Protons adjacent to the oxygen (e.g., at C1 and C3) would be shifted downfield compared to those further away. Similarly, protons alpha to the positively charged nitrogen (at C7 and C9) would also experience a downfield shift.
¹³C NMR Spectroscopy : The carbon NMR spectrum would provide distinct signals for each unique carbon atom in the spirocyclic structure. The spiro carbon (C5) would have a characteristic chemical shift. The carbons bonded to the heteroatoms (C1, C3, C7, C9) would be shifted downfield. The signal for the hemioxalate counter-ion would be expected in the highly deshielded region of the spectrum (typically >160 ppm) characteristic of carboxylate carbons.
¹⁵N NMR Spectroscopy : ¹⁵N NMR, though less common, would offer direct insight into the electronic environment of the nitrogen atom. A single signal would be expected for the secondary ammonium nitrogen, and its chemical shift would confirm the protonation state and hybridization.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable for unambiguously assigning all proton and carbon signals and confirming the connectivity across the spirocyclic framework.
Table 1: Predicted NMR Data for the 2-Oxa-8-azaspiro[4.5]decane Cation
| Nucleus | Structural Moiety | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Notes |
|---|---|---|---|---|
| ¹H | -CH₂-O- (C1, C3) | 3.5 - 4.5 | Multiplet | Downfield shift due to electronegative oxygen. |
| ¹H | -CH₂-N⁺H- (C7, C9) | 3.0 - 4.0 | Multiplet | Downfield shift due to positively charged nitrogen. |
| ¹H | -N⁺H₂- | Variable (e.g., 7.0 - 9.0) | Broad Singlet | Chemical shift is solvent and concentration dependent. |
| ¹H | Other Ring -CH₂- | 1.5 - 2.5 | Multiplet | Represents the remaining aliphatic protons. |
| ¹³C | -CH₂-O- (C1, C3) | 60 - 75 | - | Typical range for ether carbons. |
| ¹³C | -CH₂-N⁺- (C7, C9) | 40 - 55 | - | Typical range for aliphatic amine carbons. |
| ¹³C | Spiro Carbon (C5) | 70 - 85 | - | Quaternary carbon in a unique electronic environment. |
| ¹³C | Oxalate (B1200264) (COO⁻) | 160 - 170 | - | Characteristic of carboxylate groups. spectrabase.com |
IR and Raman spectroscopy probe the vibrational modes of the molecule, providing a fingerprint based on its functional groups. For this compound, key vibrational signatures would confirm the presence of the spiro-ether-amine structure and the oxalate counter-ion.
N-H Vibrations : A prominent broad absorption band would be expected in the IR spectrum between 3200 and 2800 cm⁻¹, characteristic of the N⁺-H stretching vibrations of the secondary ammonium salt.
C-H Vibrations : Sharp bands between 3000 and 2850 cm⁻¹ would correspond to the symmetric and asymmetric stretching of the aliphatic C-H bonds in the rings.
C-O Vibrations : A strong C-O-C stretching band, characteristic of the ether functional group in the tetrahydrofuran ring, would be expected in the 1150-1050 cm⁻¹ region.
Oxalate Vibrations : The hemioxalate anion would produce very strong, characteristic bands corresponding to the asymmetric and symmetric stretching of the carboxylate (COO⁻) groups, typically found around 1720-1700 cm⁻¹ (for C=O of the COOH group) and 1650-1550 cm⁻¹ (for the COO⁻ group).
Table 2: Expected Principal Infrared Absorption Bands
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3200 - 2800 | N⁺-H Stretch | Secondary Ammonium |
| 3000 - 2850 | C-H Stretch | Aliphatic CH₂ |
| 1720 - 1700 | C=O Stretch | Hemioxalate (-COOH) |
| 1650 - 1550 | C=O Asymmetric Stretch | Hemioxalate (-COO⁻) |
| 1150 - 1050 | C-O-C Stretch | Ether |
Mass spectrometry (MS) is used to determine the precise molecular weight and can offer structural clues through analysis of fragmentation patterns. In the analysis of the hemioxalate salt, the mass spectrum would typically show the molecular ion for the free base, 2-Oxa-8-azaspiro[4.5]decane.
Molecular Ion : The free base, C₈H₁₅NO, has a calculated molecular weight of approximately 141.21 g/mol . nih.govnih.gov High-resolution mass spectrometry (HRMS) would detect the protonated molecule, [M+H]⁺, with a precise m/z value that can confirm the elemental composition.
Fragmentation Pattern : Electron impact (EI) or collision-induced dissociation (CID) would cause fragmentation of the spirocyclic system. Key fragmentation pathways would likely involve alpha-cleavage adjacent to the nitrogen and oxygen atoms, leading to the opening of one or both rings. The loss of small, stable neutral molecules would also be expected.
Table 3: Predicted Mass Spectrometry Data
| Parameter | Predicted Value | Notes |
|---|---|---|
| Molecular Formula (Free Base) | C₈H₁₅NO | nih.gov |
| Monoisotopic Mass (Free Base) | 141.1154 Da | nih.gov |
| Expected Ion (HRMS) | [M+H]⁺ | Protonated free base is typically observed from the salt. |
| Precise m/z of [M+H]⁺ | 142.1232 Da | Calculated for C₈H₁₆NO⁺. |
| Primary Fragmentation | Alpha-cleavage | Cleavage of C-C bonds adjacent to N and O heteroatoms. |
2-Oxa-8-azaspiro[4.5]decane is a saturated aliphatic spirocycle. The molecule lacks chromophores—conjugated pi systems or functional groups that absorb light in the ultraviolet-visible range (200–800 nm). The electronic transitions available (σ → σ* and n → σ*) occur at very high energies, corresponding to wavelengths in the far-UV region (<200 nm), which are generally not accessible with standard spectrophotometers. Consequently, the compound is expected to be transparent in the UV-Vis range and is not expected to exhibit any significant fluorescence.
Chemical Transformations and Derivatization Pathways
Reactivity Profile of the Azaspirodecane and Oxaspirodecane Heterocyclic Core
The reactivity of the 2-Oxa-8-azaspiro[4.5]decane scaffold is primarily governed by the lone pair of electrons on the nitrogen atom of the piperidine (B6355638) ring and, to a lesser extent, the oxygen atom of the tetrahydrofuran (B95107) ring.
The nitrogen atom in the 8-aza position is a prominent nucleophilic center. masterorganicchemistry.com As a secondary amine, it readily participates in reactions with a wide range of electrophiles. This includes alkylation, acylation, sulfonylation, and arylation reactions, allowing for the introduction of various substituents at this position. The nucleophilicity of the nitrogen makes it a key site for modifications aimed at modulating the biological activity and physicochemical properties of the resulting derivatives. masterorganicchemistry.com For example, the reaction with alkyl halides or acyl chlorides introduces new carbon-based frameworks, a common strategy in drug discovery. youtube.com
Conversely, the nitrogen center can be rendered electrophilic. After acylation or sulfonylation, the adjacent carbonyl or sulfonyl group withdraws electron density, making the nitrogen atom less nucleophilic. While direct electrophilic attack on the nitrogen is uncommon, reactions on adjacent atoms can be influenced by its presence.
The oxygen atom of the oxaspirodecane ring is significantly less nucleophilic than the nitrogen. As an ether oxygen, it is generally unreactive under neutral or basic conditions. However, under strongly acidic conditions, it can be protonated, which may facilitate ring-opening reactions, although such transformations require harsh conditions and may lack selectivity.
While ring-opening of the tetrahydrofuran moiety in 2-Oxa-8-azaspiro[4.5]decane itself is not commonly reported, studies on related spirocyclic systems provide insight into potential transformation pathways. For instance, spirocyclopropyl oxindoles undergo facile ring-opening when treated with nucleophiles like azide (B81097) ions. acs.org This process involves the cleavage of a strained three-membered ring, a feature not present in the more stable five-membered tetrahydrofuran ring of the target compound.
Ring-expansion reactions offer a powerful method for constructing larger ring systems from spirocyclic precursors. wikipedia.org These reactions often proceed through the formation of a bicyclic intermediate which then rearranges. wikipedia.org For example, the Buchner ring expansion can convert arenes into cycloheptatrienes via a cyclopropane-containing intermediate. wikipedia.org In related spiro-cyclopropanecarboxylated sugars, electrophilic ring-opening followed by treatment with a base like DBU can lead to either ring-contraction or ring-expansion, depending on the substrate and the nature of adjacent protecting groups. nih.gov Such strategies, while not directly applied to 2-Oxa-8-azaspiro[4.5]decane, highlight the potential for complex skeletal rearrangements in spirocyclic chemistry.
| Reaction Type | Precursor Example | Key Reagents | Product Type | Ref |
| Ring Opening | Spiro[cyclopropane-1,3′-oxindoles] | Azide ion | 3-(2-azidoethyl)oxindoles | acs.org |
| Ring Expansion | Arenes | Diazo compounds | Cycloheptatrienes | wikipedia.org |
| Ring Contraction/Expansion | Spiro-cyclopropanecarboxylated sugars | NBS, DBU | Keto-furanoses, C-glycosylated bicyclics | nih.gov |
Synthetic Derivatization Strategies
The derivatization of the 2-Oxa-8-azaspiro[4.5]decane scaffold is crucial for its application in various fields, particularly in the development of biologically active compounds.
The 2-Oxa-8-azaspiro[4.5]decane framework serves as a versatile starting point for creating diverse chemical libraries. mdpi.com Research on analogous 1-oxa-8-azaspiro[4.5]decanes has led to the synthesis of potent M1 muscarinic agonists. nih.gov In these studies, systematic modifications were made at various positions of the spirocyclic core. For instance, the introduction of different substituents at the 2-position and modifications of the keto group at the 3-position led to compounds with preferential affinity for M1 receptors and potent antiamnesic activity. nih.gov
Modern catalytic methods have also been employed to construct related scaffolds with high efficiency and selectivity. A diastereoselective gold and palladium relay catalytic tandem cyclization has been developed to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. researchgate.netresearchgate.net This process involves the generation of a furan-derived azadiene followed by a [2+4] cycloaddition, efficiently constructing the spiro[4.5]decane skeleton with high yields and diastereoselectivities across numerous examples. researchgate.net
In molecules containing multiple reactive sites, selective modification is paramount. For the 2-Oxa-8-azaspiro[4.5]decane core, the secondary amine is the most reactive site. To achieve modifications at other positions without interference from the amine, the use of protecting groups is essential. organic-chemistry.orgmdpi.com
The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for secondary amines due to its stability under a wide range of conditions and its straightforward removal under acidic conditions. In the synthesis of related diazaspiro[4.5]decane scaffolds, methods for selective mono-N-protection have been developed. While direct mono-carbamoylation was not efficient, selective deprotection of a doubly Boc-protected derivative provided the desired mono-protected variant, enabling further selective functionalization. researchgate.net This highlights the importance of a well-defined protection-deprotection strategy in the synthetic manipulation of such spirocyclic amines.
| Protecting Group | Functional Group Targeted | Introduction Reagents | Removal Conditions |
| tert-Butoxycarbonyl (Boc) | Amine | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Trifluoroacetic acid (TFA), HCl |
| Benzyl (Bn) | Amine, Hydroxyl | Benzyl bromide (BnBr) | Hydrogenolysis (H₂, Pd/C) |
| Carboxybenzyl (Cbz) | Amine | Benzyl chloroformate | Hydrogenolysis, HBr/Acetic acid |
Chiral Derivatization and Stereochemical Control in Reactions
The spiro center of 2-Oxa-8-azaspiro[4.5]decane is a stereocenter, and additional stereocenters can be present or introduced on the rings. The control of stereochemistry during derivatization is therefore a critical aspect of its chemistry, particularly for applications in pharmacology where enantiomers can have vastly different biological activities.
Asymmetric synthesis and chiral resolution are key strategies to obtain enantiomerically pure derivatives. In the development of 1-oxa-8-azaspiro[4.5]decane-based M1 agonists, optical resolution of the racemic products was performed to isolate the individual enantiomers. nih.gov It was found that the M1 agonist activity resided preferentially in the (-)-isomers, and the absolute configuration of one of the active compounds was determined to be S by X-ray crystal structure analysis. nih.gov
Furthermore, diastereoselective reactions can be used to control the relative stereochemistry of newly formed chiral centers. The previously mentioned Au/Pd relay catalytic tandem cyclization for producing 2-oxa-7-azaspiro[4.5]decane derivatives proceeds with high diastereoselectivity, achieving diastereomeric ratios of up to >20:1. researchgate.net The ability to control both relative and absolute stereochemistry is a powerful tool for creating structurally defined and biologically specific molecules based on the oxa-azaspirodecane scaffold.
Advanced Analytical Methodologies for Compound Characterization and Quality Assurance
High-Performance Chromatographic Techniques for Purity Assessment and Isolation
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are cornerstone techniques for the assessment of purity and the isolation of 2-Oxa-8-azaspiro[4.5]decane hemioxalate. These methods offer high-resolution separation of the target compound from impurities, starting materials, and byproducts.
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For this compound, reversed-phase HPLC (RP-HPLC) is a common approach. In this method, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the compound and its impurities between the two phases.
A typical HPLC method for purity assessment would involve:
Column: A C18 or C8 column is often employed for the separation of moderately polar compounds like this compound.
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is frequently used to achieve optimal separation of a wide range of impurities.
Detection: Ultraviolet (UV) detection is a standard method, provided the compound or its impurities possess a chromophore. If the compound lacks a strong UV chromophore, alternative detection methods such as evaporative light scattering detection (ELSD) or mass spectrometry (MS) can be employed.
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For isolation purposes, preparative HPLC can be utilized with larger columns and higher flow rates to obtain a highly purified sample of the compound.
Gas Chromatography (GC):
Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. While the hemioxalate salt of 2-Oxa-8-azaspiro[4.5]decane is non-volatile, the free base may be amenable to GC analysis. Derivatization can also be employed to increase the volatility of the compound.
A potential GC method would entail:
Column: A capillary column with a suitable stationary phase, such as a polysiloxane-based phase, would be selected based on the polarity of the analyte.
Inlet: A split/splitless inlet is commonly used for sample introduction.
Carrier Gas: Inert gases like helium or nitrogen are used as the mobile phase.
Detector: A flame ionization detector (FID) is a common choice for organic compounds, offering high sensitivity. For structural elucidation of impurities, a mass spectrometer (MS) detector is invaluable.
The following table summarizes typical chromatographic conditions for the analysis of related azaspiro compounds, which could be adapted for 2-Oxa-8-azaspiro[4.5]decane.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Stationary Phase | C18 or C8 silica (B1680970) gel | Polysiloxane-based capillary column |
| Mobile Phase | Acetonitrile/Methanol (B129727) and buffered aqueous solution | Helium or Nitrogen |
| Detection | UV, ELSD, MS | FID, MS |
| Application | Purity determination, impurity profiling, isolation | Analysis of volatile impurities, analysis of the free base |
Quantitative Spectroscopic Analysis for Batch Consistency and Composition
Spectroscopic techniques are indispensable for confirming the identity and ensuring the consistency of different batches of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool for the structural elucidation and quantitative analysis of organic molecules. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. For this compound, NMR can confirm the presence of both the spirocyclic amine and the oxalate (B1200264) counter-ion.
Quantitative NMR (qNMR) can be used to determine the purity of the compound by integrating the signals of the analyte against a certified internal standard. This method is highly accurate and does not require a reference standard of the analyte itself.
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. When coupled with a chromatographic technique like HPLC or GC (i.e., LC-MS or GC-MS), it becomes a powerful tool for identifying and quantifying the main component and any impurities. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which can be used to confirm its elemental composition.
Infrared (IR) Spectroscopy:
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the C-O-C (ether) and N-H (secondary amine) groups of the spiro-amine, as well as the C=O and O-H stretching vibrations of the oxalate counter-ion. It is a rapid and non-destructive technique often used for raw material identification and to ensure batch-to-batch consistency.
The following table outlines the application of these spectroscopic techniques in the analysis of this compound.
| Spectroscopic Technique | Information Provided | Application in Quality Control |
| NMR Spectroscopy | Detailed structural information, quantitative purity assessment (qNMR) | Identity confirmation, structure verification, purity determination |
| Mass Spectrometry | Molecular weight, elemental composition, structural fragmentation | Identity confirmation, impurity identification and quantification |
| Infrared Spectroscopy | Presence of functional groups | Raw material identification, batch-to-batch consistency checks |
Enantiomeric Excess Determination and Chiral Resolution Techniques
The spirocyclic nature of 2-Oxa-8-azaspiro[4.5]decane introduces the possibility of stereoisomerism. If the molecule is chiral, it is crucial to control its stereochemical purity, as different enantiomers can have different pharmacological activities.
The determination of enantiomeric excess (e.e.) is a critical aspect of quality control for chiral compounds. While there is no specific information available in the searched literature regarding the chirality of 2-Oxa-8-azaspiro[4.5]decane itself, derivatives of similar azaspiro compounds have been shown to be chiral. Should a synthetic route to 2-Oxa-8-azaspiro[4.5]decane or its derivatives result in a mixture of enantiomers, chiral resolution and enantiomeric excess determination would be necessary.
Chiral Chromatography:
Chiral HPLC and chiral GC are the most common methods for separating enantiomers and determining their ratio. These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
Chiral HPLC: A variety of CSPs are available, based on polysaccharides, proteins, or synthetic polymers. The choice of the CSP and the mobile phase is critical for achieving successful separation.
Chiral GC: Chiral GC columns, often containing cyclodextrin (B1172386) derivatives as the CSP, are used for the separation of volatile enantiomers.
Supercritical Fluid Chromatography (SFC):
SFC is another powerful technique for chiral separations. It uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC often provides faster separations and is more environmentally friendly than HPLC.
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
The table below summarizes the techniques used for chiral analysis of spirocyclic compounds.
| Technique | Principle | Application |
| Chiral HPLC | Differential interaction with a chiral stationary phase | Separation and quantification of enantiomers |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase | Determination of enantiomeric excess of volatile derivatives |
| Chiral SFC | Chiral separation using a supercritical fluid mobile phase | Fast and green enantioselective analysis |
Future Perspectives and Unexplored Research Avenues
Development of Novel, Sustainable, and Green Synthetic Routes
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of benign solvents, catalysts, and energy-efficient processes. rsc.orgrsc.org Future research on 2-Oxa-8-azaspiro[4.5]decane should prioritize the development of synthetic routes that align with these principles.
Current research in the broader field of spirocycle synthesis has demonstrated the feasibility of metal-free and co-catalyst-free systems, which can achieve high conversions under ambient conditions. rsc.org For instance, the use of simple, phenol-derived organocatalysts for the synthesis of spirocyclic carbonates showcases a promising direction. rsc.orgrsc.org Another sustainable approach involves multicomponent domino reactions, which enhance atom economy by forming several bonds in a single operation. Methodologies using catalysts like ionic liquids in green solvents such as ethanol, often assisted by microwave irradiation, have been successfully applied to produce various spiro compounds in good to excellent yields (43-98%). mdpi.comnih.gov
Future efforts could focus on adapting these strategies for the synthesis of the 2-Oxa-8-azaspiro[4.5]decane core, moving away from traditional methods that may rely on harsh reagents or produce significant waste. The exploration of water as a reaction medium, which is both cheap and environmentally safe, represents another key avenue for greening the synthesis of spirooxindole derivatives and could be applicable here. orientjchem.org
Table 1: Comparison of Green Chemistry Approaches in Spirocycle Synthesis
| Approach | Catalyst/Conditions | Key Advantages | Potential Applicability to 2-Oxa-8-azaspiro[4.5]decane |
| Organocatalysis | Phenol-derived catalyst | Metal-free, ambient conditions, high conversion (up to 99%). rsc.org | Development of a metal-free route to the core structure. |
| Multicomponent Domino Reaction | Ionic liquid in ethanol | High yields (43-98%), reduced waste, use of a green solvent. nih.gov | One-pot synthesis of functionalized derivatives. |
| Aqueous Synthesis | Ultrasound irradiation in water | Use of an environmentally benign solvent, simple procedure. orientjchem.org | A sustainable final step or derivatization process. |
Computational Design of New Derivatives with Tailored Chemical Reactivity
Computational chemistry offers powerful tools for the in silico design of novel molecules with specific, tailored properties. For the 2-Oxa-8-azaspiro[4.5]decane scaffold, computational methods can be employed to predict the physicochemical properties, reactivity, and biological activity of new derivatives before their synthesis. This approach accelerates the discovery process by prioritizing compounds with the highest probability of success.
The rigid, three-dimensional nature of spirocycles makes them particularly interesting scaffolds for drug discovery, as they can present substituents in well-defined spatial orientations, enhancing interaction with biological targets. sigmaaldrich.comresearchgate.net Computational techniques such as Density Functional Theory (DFT) can be used to investigate the electronic structure and reactivity of the scaffold. tandfonline.com By modeling different substitution patterns on the piperidine (B6355638) or tetrahydrofuran (B95107) rings, chemists can design derivatives with altered lipophilicity, polarity, and hydrogen bonding capabilities.
Furthermore, molecular docking studies can predict the binding affinity of designed derivatives to specific protein targets, guiding the synthesis of compounds with enhanced biological activity. This strategy is particularly relevant given that related spirocyclic compounds are being investigated for a wide range of therapeutic applications. nih.govnih.gov
Integration with Flow Chemistry and High-Throughput Experimentation for Accelerated Discovery
The integration of automated technologies like flow chemistry and high-throughput experimentation (HTE) has the potential to revolutionize the synthesis and screening of 2-Oxa-8-azaspiro[4.5]decane derivatives. chemrxiv.org These technologies enable the rapid exploration of reaction conditions and the creation of large compound libraries for biological screening, significantly accelerating the research and development timeline. spirochem.comyoutube.com
Flow chemistry, where reactions are performed in continuous-flowing streams within a network of tubes, offers superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch synthesis. purdue.edunih.gov A continuous three-step flow process has already been successfully developed for a key intermediate, Boc-protected-1-oxa-8-azaspiro[4.5]decan-3-amine, demonstrating the scaffold's suitability for this technology. vapourtec.com This approach is particularly valuable for reactions that are difficult to control in batch, such as those involving energetic intermediates. vapourtec.com
HTE utilizes miniaturized, parallel reactors (e.g., 96-well plates) to quickly screen a wide array of catalysts, solvents, and reaction conditions. spirochem.comacs.org This method can rapidly identify optimal synthetic routes and can be coupled with automated analysis techniques for fast data acquisition. purdue.edu Applying HTE to the 2-Oxa-8-azaspiro[4.5]decane scaffold would allow for the efficient synthesis of a diverse library of derivatives, which is crucial for identifying lead compounds in drug discovery programs. spirochem.com
Exploration of its Role in Supramolecular Chemistry and Self-Assembly
The well-defined, rigid structure of spirocyclic compounds makes them intriguing building blocks for supramolecular chemistry and the design of self-assembling systems. cambridgescholars.com The 2-Oxa-8-azaspiro[4.5]decane core, with its combination of a secondary amine and an ether oxygen, possesses specific hydrogen bond donor and acceptor sites. These sites can be programmed to direct non-covalent interactions, leading to the formation of ordered, higher-level structures such as monolayers, gels, or crystalline networks.
Future research could explore how derivatives of 2-Oxa-8-azaspiro[4.5]decane can be functionalized to act as nodes in metal-organic frameworks (MOFs) or as monomers for supramolecular polymers. The spirocyclic core would enforce a specific geometry on the resulting assembly, potentially leading to materials with novel properties, such as tailored porosity or chirality. While this area is largely unexplored for this specific scaffold, the principles of molecular self-assembly are well-established, providing a clear path for future investigations.
Investigation of Unconventional Activation Methods in Synthesis
Moving beyond traditional thermal heating, unconventional activation methods such as microwave irradiation, sonochemistry (ultrasound), and photocatalysis offer unique advantages for organic synthesis, including dramatically reduced reaction times, improved yields, and access to novel reaction pathways. rsc.orgrsc.org
Table 2: Unconventional Synthetic Methods for Spirocycle Synthesis
| Method | Principle | Advantages | Reported Applications in Spirocycle Synthesis |
| Microwave Irradiation | Dielectric heating of polar molecules. | Rapid and uniform heating, shorter reaction times (minutes vs. hours), increased yields. mdpi.comresearchgate.net | Multicomponent reactions for spiro heterocycles. rsc.org Synthesis of pyrimidine (B1678525) derivatives and other azaheterocycles. nih.gov |
| Sonochemistry (Ultrasound) | Acoustic cavitation creates localized high-pressure and high-temperature "hot spots". | Enhanced reaction rates, simple and inexpensive setup. | Multi-component synthesis of spirooxindoles and spiro[indole-thiazolidinones]. nih.govtandfonline.comresearchgate.net |
| Photocatalysis | Use of light to generate reactive intermediates via a photocatalyst. | Environmentally benign, mild reaction conditions (visible light, room temp.), high reactivity. rsc.orgnih.gov | Synthesis of γ-spirolactams and spirocyclic indolines. thieme-connect.comacs.org |
Microwave-assisted synthesis has become a powerful tool for constructing complex heterocyclic frameworks. rsc.org Reactions that take hours under conventional heating can often be completed in minutes with microwave irradiation, significantly improving efficiency. mdpi.com This technique has been widely applied to the synthesis of various spiro heterocycles through multicomponent reactions. nih.govrsc.org
Sonochemistry , the application of ultrasound to chemical reactions, provides another non-classical energy source. The physical effects of acoustic cavitation can promote reactions by creating localized zones of extreme temperature and pressure. researchgate.net This method has proven effective for the efficient, high-yield synthesis of spirooxindoles and related structures. nih.govtandfonline.comnih.gov
Visible-light photocatalysis represents a particularly green and powerful activation method. rsc.org It allows for the generation of radical intermediates under exceptionally mild conditions, enabling transformations that are difficult to achieve with traditional methods. nih.gov This approach has been successfully used for the spirocyclization of epoxides and the synthesis of γ-spirolactams, showcasing its potential for constructing the 2-Oxa-8-azaspiro[4.5]decane core or its derivatives. rsc.orgacs.org
Exploring these unconventional methods for the synthesis of 2-Oxa-8-azaspiro[4.5]decane could lead to the discovery of more efficient, selective, and environmentally friendly synthetic protocols.
Q & A
Advanced Research Question
- LC-MS/MS : Selected reaction monitoring (SRM) at m/z 372.46 → 141.21 (LOQ = 0.1 ng/mL) .
- UV-Vis : Quantification at λ = 230 nm (ε = 4500 M⁻¹cm⁻¹) in DMSO .
- Titrimetry : Back-titration with NaOH to assess oxalate content .
How does structural modification of the spirocyclic core alter pharmacological properties?
Advanced Research Question
Comparative analysis with analogs reveals:
| Compound | Modification | Activity Change vs. Target Compound |
|---|---|---|
| 2-Oxa-7-azaspiro[4.4]nonane | Reduced ring size | Lower AChE inhibition (Ki = 5.2 µM) |
| 2,8-Diazaspiro[4.5]decane | Nitrogen substitution | Enhanced solubility but reduced bioavailability |
| Key modifications (e.g., carboxylation at position 3) improve blood-brain barrier penetration . |
What pharmacokinetic challenges are associated with this compound?
Advanced Research Question
- Absorption : Low oral bioavailability (F = 15%) due to polar oxalate group .
- Metabolism : Hepatic glucuronidation of the oxalate moiety (t₁/₂ = 2.3 h) .
Strategies : - Prodrug design (e.g., esterification) to enhance lipophilicity .
- Nanoparticle encapsulation for sustained release .
How can computational modeling guide the optimization of this compound?
Advanced Research Question
- Docking studies : Predict binding to AChE (PDB ID: 1ACJ) with AutoDock Vina .
- QSAR models : Correlate substituent electronegativity with IC₅₀ values (R² = 0.89) .
- MD simulations : Assess conformational stability of the spiro ring in lipid bilayers .
What are the best practices for ensuring reproducibility in synthesis and bioassays?
Basic Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
